Product packaging for 5-Bromo-4-methylfuran-2-carboxylic acid(Cat. No.:CAS No. 1554083-60-1)

5-Bromo-4-methylfuran-2-carboxylic acid

Cat. No.: B2398687
CAS No.: 1554083-60-1
M. Wt: 205.007
InChI Key: MNFDVTIXQPJBOH-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of modern chemistry. Among these, furan (B31954) and its derivatives are fundamental five-membered aromatic heterocycles that command significant attention. The furan scaffold is a prevalent motif found in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and reactivity make them versatile building blocks in organic synthesis. The development of efficient methods for the preparation and functionalization of substituted furans remains an important and active area of research, driven by the need to construct complex molecular architectures for various applications, from medicinal chemistry to materials science.

Academic Significance and Research Trajectories of Furan-2-carboxylic Acid Derivatives

Furan-2-carboxylic acid and its derivatives are a particularly important subclass of furan compounds. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and conversion to acyl chlorides. These derivatives serve as pivotal intermediates in the synthesis of more complex molecules. A significant modern research trajectory involves the utilization of biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), for the sustainable production of furan-2-carboxylic acid derivatives. For instance, the oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer for producing polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-derived PET. Academic research focuses on developing novel catalytic methods for these transformations and exploring the applications of the resulting furan derivatives as precursors for pharmaceuticals, agrochemicals, and polymers.

Research Landscape of 5-Bromo-4-methylfuran-2-carboxylic acid in Scholarly Literature

However, its structure allows for inferences about its potential utility and reactivity based on the well-established chemistry of related furan-2-carboxylic acid derivatives. The bromine atom at the 5-position is a versatile functional group, susceptible to a variety of cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds. This would allow for the introduction of diverse aryl, vinyl, or alkynyl substituents at this position. For example, the related compound methyl 5-bromofuran-2-carboxylate is known to participate in Suzuki coupling reactions. mdpi.com The carboxylic acid group at the 2-position can be converted into esters, amides, or other functional groups, providing another site for molecular elaboration. The methyl group at the 4-position influences the electronic properties and steric environment of the furan ring.

While direct research on this compound is sparse, its structural motifs suggest it is a potentially useful intermediate for medicinal chemistry and materials science, enabling the synthesis of highly substituted and functionally diverse furan-based molecules.

Chemical and Physical Properties

The following table summarizes the key computed and identified properties of this compound.

PropertyValue
CAS Number 1554083-60-1 ambeed.combldpharm.comamericanelements.comaaronchem.comarctomsci.com
Molecular Formula C₆H₅BrO₃ ambeed.combldpharm.comamericanelements.comaaronchem.comuni.lu
Molecular Weight 205.01 g/mol ambeed.combldpharm.comamericanelements.comsmolecule.com
IUPAC Name This compound americanelements.comuni.lu
SMILES CC1=C(OC(=C1)C(=O)O)Br uni.lu
InChIKey MNFDVTIXQPJBOH-UHFFFAOYSA-N uni.lu

This data is based on information available in chemical databases and supplier specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO3 B2398687 5-Bromo-4-methylfuran-2-carboxylic acid CAS No. 1554083-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFDVTIXQPJBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554083-60-1
Record name 5-bromo-4-methylfuran-2-carboxylic acid
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Synthetic Methodologies for 5 Bromo 4 Methylfuran 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromo-4-methylfuran-2-carboxylic acid reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-bromine bond, the carbon-carbon bond of the carboxylic acid group, or by deconstructing the furan (B31954) ring itself.

Strategy 1: Late-Stage Functionalization

A common and often practical approach involves the late-stage functionalization of a pre-formed 4-methylfuran-2-carboxylic acid or its corresponding ester. This strategy relies on the regioselective introduction of the bromine atom at the C5 position.

C5-Br Disconnection: This leads back to 4-methylfuran-2-carboxylic acid. The forward reaction would be a regioselective bromination. The electron-donating methyl group at C4 and the electron-withdrawing carboxylic acid at C2 would direct the electrophilic substitution to the C5 position.

C2-COOH Disconnection: This disconnection points to 3-bromo-4-methylfuran (B65946) as a precursor. The forward reaction would involve the introduction of a carboxylic acid group at the C2 position, for instance, through lithiation followed by quenching with carbon dioxide.

Strategy 2: Furan Ring Construction

Alternatively, the furan ring itself can be constructed with the desired substituents already in place or in the form of their precursors. This approach offers greater control over the substitution pattern.

Paal-Knorr Synthesis Disconnection: This classical method involves the cyclization of a 1,4-dicarbonyl compound. For this compound, a potential precursor would be a suitably substituted 1,4-dicarbonyl compound that can undergo acid-catalyzed cyclization and dehydration.

Feist-Benary Synthesis Disconnection: This approach utilizes an α-halo ketone and a β-dicarbonyl compound. The retrosynthetic disconnection would lead to simpler, acyclic precursors that can be condensed to form the furan ring.

These retrosynthetic pathways provide a conceptual framework for the synthetic methodologies discussed in the subsequent sections.

Classical Approaches to Furan Synthesis

Classical methods for furan synthesis have been established for over a century and remain valuable tools in organic synthesis. These approaches often involve the construction of the furan ring from acyclic precursors through cyclization and condensation reactions.

Multi-step syntheses often provide a reliable, albeit sometimes lengthy, route to complex molecules. A plausible multi-step synthesis of this compound could start from a readily available precursor, such as 4-methylfuran-2-carboxylic acid.

Proposed Multi-Step Synthesis:

StepReactionReagents and ConditionsIntermediate/Product
1EsterificationMethanol, Acid catalyst (e.g., H₂SO₄), RefluxMethyl 4-methylfuran-2-carboxylate
2BrominationBromine (Br₂) or N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄ or DMF), Room TemperatureMethyl 5-bromo-4-methylfuran-2-carboxylate
3HydrolysisAqueous base (e.g., NaOH or KOH), followed by acidificationThis compound

This sequence benefits from the directing effects of the substituents on the furan ring, which favor bromination at the 5-position.

One-pot and domino reactions offer increased efficiency by minimizing purification steps and reducing waste. While a specific one-pot synthesis for this compound is not widely reported, a hypothetical domino reaction could be designed based on established principles. For instance, a domino reaction could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to form the furan ring with the desired substituents.

A potential one-pot approach could involve the Paal-Knorr synthesis, where the 1,4-dicarbonyl precursor is generated in situ and immediately cyclized to the furan. nih.govstanford.edu

Modern Catalytic Synthesis Methodologies

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These approaches are particularly relevant for the synthesis of highly substituted heterocycles like this compound.

Transition metals, particularly palladium and rhodium, have been extensively used in the synthesis of furans.

Palladium-Catalyzed Reactions: Palladium catalysts can be employed for various transformations, including cross-coupling reactions to introduce substituents onto the furan ring and for catalytic C-H functionalization. A notable example is the palladium-catalyzed direct arylation of furans. amazonaws.com A one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved using a Pd-catalyzed bromination-hydroxycarbonylation tandem reaction. nih.gov This suggests a plausible route where a 4-methylfuran precursor could be brominated and subsequently carboxylated in a one-pot fashion.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-H activation and annulation reactions to construct furan rings. For instance, Rh(III)-catalyzed synthesis of polysubstituted furans has been reported. researchgate.net Rhodium(III)-catalyzed vinyl C-H activation from acrylic acids and α-diazocarbonyl compounds provides an efficient protocol for furan synthesis. nih.govacs.org

Table of Transition Metal-Mediated Reactions for Furan Synthesis:

CatalystReaction TypeStarting MaterialsRelevance to Target Compound
Palladium (Pd)Cross-CouplingHalogenated furans and organometallic reagentsIntroduction of methyl or carboxyl groups
Palladium (Pd)C-H FunctionalizationFuran and a coupling partnerDirect introduction of substituents
Palladium (Pd)Carbonylative CyclizationAlkenyl or alkynyl precursorsConstruction of the furan-2-carboxylate (B1237412) moiety
Rhodium (Rh)C-H Activation/AnnulationAlkenes/alkynes and a coupling partnerFormation of the substituted furan ring
Ruthenium (Ru)Intramolecular CyclizationVinyl diazoestersSynthesis of densely functionalized furans nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. While specific organocatalytic routes to this compound are not extensively documented, general principles of organocatalysis can be applied. For example, an aminocatalyzed reaction could be envisioned to construct the furan ring from acyclic precursors through a series of conjugate additions and cyclizations.

Mechanistically, these reactions often proceed through the formation of enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions. The development of organocatalytic domino reactions for furan synthesis is an active area of research.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, eliminating the use of toxic substances, and improving energy efficiency. nih.goveresearchco.com This involves a holistic approach, considering every aspect of a chemical process from starting materials to final product purification.

Solvent-Free Reaction Conditions

A key strategy in green synthesis is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation, offer significant advantages. mdpi.orgafricanjournalofbiomedicalresearch.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like furans. mdpi.orgresearchgate.netresearchgate.net Reactions under microwave irradiation are often characterized by dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. researchgate.netnih.gov For the synthesis of a substituted furan like this compound, a hypothetical solvent-free approach could involve the condensation of appropriate precursors on a solid support, irradiated with microwaves. This would not only eliminate the need for a solvent but could also enhance the efficiency of the transformation. mdpi.org

Key Advantages of Solvent-Free Microwave Synthesis:

Reduced Waste: Eliminates solvent-related waste streams.

Energy Efficiency: Rapid heating leads to shorter reaction times and lower energy consumption. africanjournalofbiomedicalresearch.com

Enhanced Reaction Rates: Microwaves can accelerate reactions that are slow under conventional heating. mdpi.org

Improved Purity: Often results in cleaner products, simplifying purification. nih.gov

Atom Economy and E-Factor Considerations

Two critical metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comwikipedia.org

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. wikipedia.org It quantifies how many atoms from the reactants are incorporated into the final product.

E-Factor: A practical metric defined as the total mass of waste generated per unit mass of product. libretexts.org It provides a real-world assessment of the waste produced, including reagents, solvent losses, and byproducts. libretexts.org An ideal E-Factor is zero. libretexts.org

For the synthesis of this compound, a traditional multi-step synthesis involving protecting groups and harsh reagents would likely have a low atom economy and a high E-Factor. In contrast, a modern, convergent synthesis using catalytic methods would be designed to maximize atom economy. For instance, a hypothetical comparison can be made between a classical approach and a greener, catalytic approach.

MetricHypothetical "Traditional" SynthesisHypothetical "Green" Catalytic Synthesis
Atom Economy Low (significant portion of reactant atoms end up in byproducts)High (maximizes incorporation of reactant atoms into the final product)
E-Factor High (e.g., >25 for pharmaceuticals)Low (approaching ideal values for bulk chemicals of <1-5)
Characteristics Multiple steps, use of stoichiometric reagents, generation of inorganic salts as waste.Fewer steps, use of catalytic reagents, minimal byproduct formation.

Striving for a high atom economy and a low E-factor necessitates the development of catalytic, addition-type reactions that minimize the formation of waste. chembam.com

Biocatalytic Synthesis Approaches

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. frontiersin.org For the synthesis of furan carboxylic acids, biocatalytic oxidation of corresponding aldehydes is a well-established strategy. frontiersin.org

While specific biocatalysts for this compound are not yet reported, extensive research on the oxidation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to their respective acids provides a strong foundation. frontiersin.orgnih.gov Whole-cell biocatalysts, such as strains of Pseudomonas putida, have been shown to efficiently oxidize furfural to furoic acid with high selectivity and yield. frontiersin.orgfrontiersin.org Enzymes like oxidoreductases, vanillin (B372448) dehydrogenases, and galactose oxidase variants have also been successfully employed for the selective oxidation of furan aldehydes. mdpi.com

A potential biocatalytic route to this compound could involve the enzymatic oxidation of the corresponding aldehyde, 5-bromo-4-methylfuran-2-carbaldehyde (B2870110). This approach would offer several advantages:

High Selectivity: Enzymes can distinguish between functional groups, reducing the need for protecting groups and minimizing side reactions.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, reducing energy consumption.

Environmental Benignity: Avoids the use of toxic heavy metal oxidants and organic solvents.

Biocatalyst TypeExamplesPotential Application
Whole Cells Pseudomonas putida, Comamonas testosteroni, Gluconobacter oxydansOxidation of a substituted furfural precursor. frontiersin.org
Isolated Enzymes HMF/furfural oxidoreductase (HmfH), HMF oxidase (HMFO), Vanillin dehydrogenase (VDH)Selective oxidation of the aldehyde group in a furan ring. mdpi.com

Process Optimization and Scale-Up Methodologies in Chemical Synthesis

Transitioning a synthetic route from a laboratory setting to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. researchgate.net This is particularly true for the synthesis of fine chemicals like this compound.

Process Optimization involves systematically varying reaction parameters to achieve the desired outcome, such as maximizing yield, minimizing impurities, and reducing costs. Modern approaches often utilize statistical methods like Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables (e.g., temperature, pressure, catalyst loading, substrate concentration) and their interactions. nih.govrsc.org The goal is to identify a robust operating window that ensures consistent product quality. mdpi.com

Scale-Up from the lab (gram scale) to pilot or industrial scale (kilogram to ton scale) presents significant chemical engineering challenges. unimi.it Direct translation of batch processes is often problematic due to changes in heat and mass transfer characteristics. wiley-vch.de

Flow Chemistry has emerged as a key enabling technology for the safe and efficient scale-up of chemical processes. unimi.itwiley-vch.de By performing reactions in continuous flow reactors (such as packed-bed or microreactors), several advantages over traditional batch reactors can be realized:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. wiley-vch.de

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Facilitated Scale-Up: Production capacity can be increased by "numbering up" (running multiple reactors in parallel) or by extending the operation time, rather than by using larger, potentially unsafe batch reactors. almacgroup.com

Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated to monitor the reaction in real-time, ensuring quality and consistency.

For the production of this compound, a continuous flow process could offer significant advantages in terms of safety, control, and scalability, particularly if any of the synthetic steps are highly exothermic or involve unstable intermediates. unimi.it

ParameterOptimization GoalScale-Up Consideration
Temperature Maximize reaction rate while minimizing byproduct formation.Efficient heat removal to prevent thermal runaways (Flow chemistry offers advantages). wiley-vch.de
Catalyst Loading Minimize catalyst usage while maintaining high conversion.Catalyst stability, recovery, and reusability (heterogeneous catalysts are preferred). rsc.org
Residence Time (Flow) Ensure complete conversion without product degradation.Reactor design and flow rate control. unimi.it
Solvent/Reagent Conc. Optimize for reaction kinetics and product solubility.Maintaining homogeneity and preventing precipitation in the reactor.

Reactivity and Chemical Transformations of 5 Bromo 4 Methylfuran 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, rendering it significantly more reactive towards electrophiles than benzene. pearson.comnumberanalytics.com This heightened reactivity is due to the electron-donating effect of the ring oxygen atom. In 5-Bromo-4-methylfuran-2-carboxylic acid, the positions C-2, C-4, and C-5 are occupied. Therefore, any electrophilic aromatic substitution (EAS) must occur at the sole available position, C-3.

The regioselectivity of such a reaction is governed by the combined electronic effects of the existing substituents. The furan oxygen and the C-4 methyl group are activating and would generally direct an incoming electrophile to adjacent positions. Conversely, the C-5 bromo and C-2 carboxylic acid groups are deactivating. The outcome of an EAS reaction on this substrate would depend on the specific reaction conditions and the nature of the electrophile, with the reaction proceeding at the C-3 position if the conditions are suitable to overcome the deactivating effects.

Nitration and Sulfonation Methodologies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the furan nucleus is sensitive to strong acids, which can lead to polymerization or ring-opening. quimicaorganica.org Therefore, nitration is often carried out under milder conditions than the standard nitric acid/sulfuric acid mixture used for benzene. A common reagent for the nitration of sensitive furans is acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640). quimicaorganica.orgresearchgate.netyoutube.com If successful, this reaction would be expected to yield 4-methyl-3-nitro-5-bromofuran-2-carboxylic acid.

Sulfonation could potentially be achieved using a sulfur trioxide-pyridine complex or another mild sulfonating agent to avoid the harsh conditions of fuming sulfuric acid. The existence of related compounds like 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid suggests that substitution at the furan ring by sulfonyl groups is achievable, though specific methodologies for the direct sulfonation of the parent acid are not widely documented. chemscene.com

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom at the C-5 position is a key functional handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reaction Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituted furan is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl or related structure. libretexts.org It is widely used due to its mild conditions and tolerance of various functional groups, including carboxylic acids. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst and a base and is a fundamental method for the synthesis of substituted alkenes. youtube.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. researchgate.net

Negishi Coupling: While less common, the Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, also catalyzed by palladium or nickel.

The following table summarizes typical conditions for these reactions based on analogous aryl bromide substrates.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DME
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, DiisopropylamineTHF, DMF
NegishiOrganozinc ReagentPd(PPh₃)₄, Pd(dppf)Cl₂None (organometallic reagent)THF, DMF

Amination, Alkoxylation, and Thiolation Strategies

The bromo group can also be replaced by nitrogen, oxygen, or sulfur nucleophiles, often through copper- or palladium-catalyzed methods.

Amination: The formation of a C-N bond can be achieved via the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation/Goldberg reaction (copper-catalyzed). wikipedia.org The Ullmann reaction traditionally requires harsh conditions, but modern ligand systems have enabled these reactions to proceed at lower temperatures. nih.govrsc.org These methods allow for the coupling of the bromo-furan with a wide range of primary and secondary amines.

Alkoxylation and Thiolation: The Ullmann condensation is also a classic method for forming aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) by reacting the aryl halide with an alcohol or thiol in the presence of a copper catalyst and a base. wikipedia.orgwikipedia.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-2 position is amenable to a wide array of standard organic transformations, allowing for the synthesis of numerous derivatives.

Esterification: The most common transformation is the formation of esters. This can be accomplished through Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis. masterorganicchemistry.comyoutube.com Alternatively, the acid can be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to form the ester.

Amide Formation: Amides can be synthesized by first converting the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov Modern methods also utilize peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate direct amide bond formation between the carboxylic acid and an amine under mild conditions. youtube.comresearchgate.netorganic-chemistry.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-bromo-2-(hydroxymethyl)-4-methylfuran, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: While often requiring harsh conditions, the carboxylic acid group can be removed entirely (decarboxylation) to yield 2-bromo-3-methylfuran. This process can sometimes be facilitated by copper catalysts in quinoline (B57606) at high temperatures.

Esterification and Amidation Reaction Methodologies

The carboxylic acid group is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, reactivity, and biological activity.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

A representative ester, methyl 4-bromo-5-methylfuran-2-carboxylate, is a known derivative, suggesting the feasibility of this transformation.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct condensation of the carboxylic acid with an amine.

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, RefluxEster
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂, Benzene, Reflux2. Amine (e.g., RNH₂, R₂NH), PyridineAmide
Amidation (Direct Coupling)Amine, DCC or EDC, CH₂Cl₂, Room Temp.Amide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of functionalized furans.

Reduction to Alcohol: The complete reduction of the carboxylic acid to a primary alcohol, (5-bromo-4-methylfuran-2-yl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comyoutube.comlibretexts.orgreddit.com Borane (BH₃), often used as a THF or dimethyl sulfide (B99878) complex, is another powerful reagent for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is therefore not feasible with powerful hydrides like LiAlH₄. The conversion to 5-bromo-4-methylfuran-2-carbaldehyde (B2870110) would typically involve a two-step process. First, the carboxylic acid would be converted to a derivative such as an ester or an acyl chloride. The ester can then be reduced to the aldehyde using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Methodologies for the Reduction of the Carboxylic Acid Group

Target ProductReagentTypical Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)1. THF, 0 °C to RT2. H₂O, H⁺ workup
Primary AlcoholBorane-THF complex (BH₃·THF)THF, 0 °C to RT
Aldehyde1. Esterification (see 3.3.1)2. DIBAL-HToluene or CH₂Cl₂, -78 °C

Decarboxylation Studies and Conditions

The removal of the carboxylic acid group through decarboxylation would yield 2-bromo-3-methylfuran. Studies on the decarboxylation of 2-furoic acids indicate that this transformation is often thermally induced. researchgate.netacs.org The stability of the furan ring and the nature of its substituents can influence the ease of this reaction. For this compound, heating at high temperatures, potentially in the presence of a copper catalyst or in a high-boiling solvent, would be expected to promote the elimination of carbon dioxide. researchgate.netuni.edu

The electronic properties of the substituents play a role; however, without specific experimental data for this compound, the exact conditions remain speculative. Enzymatic decarboxylation has also been reported for some furoic acids, suggesting a potential biochemical route for this transformation under milder conditions. nih.govacs.org

Table 3: Potential Conditions for Decarboxylation

MethodReagents and Conditions
ThermalHeat (140-200 °C), optionally with Cu/Quinoline
EnzymaticSpecific decarboxylase enzymes

Cycloaddition Reactions Involving the Furan Heterocycle

The furan ring in this compound can potentially participate as a 4π component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govmdpi.com However, the aromatic character of the furan ring makes it a relatively unreactive diene compared to its acyclic counterparts. The facility of the Diels-Alder reaction with furans is highly dependent on the electronic nature of its substituents. tudelft.nl

In the case of this compound, the presence of the electron-withdrawing carboxylic acid group at the 2-position and the bromine atom at the 5-position is expected to decrease the electron density of the furan ring, thereby reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, these electron-withdrawing groups might enhance its reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The methyl group at the 4-position has a mild electron-donating effect, which may slightly counteract the deactivating effects of the other substituents.

Successful cycloaddition would likely require harsh reaction conditions, such as high pressure or high temperatures, or the use of highly reactive dienophiles like maleic anhydride or N-substituted maleimides. nih.govtudelft.nl

Radical Reactions and Photochemical Transformations

The presence of a carbon-bromine bond suggests that this compound could undergo radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or by photochemical irradiation. The resulting furyl radical could then participate in various radical-mediated processes, such as atom transfer reactions or additions to unsaturated systems.

Photochemical transformations of brominated aromatic and heteroaromatic compounds are known to proceed via several pathways. researchgate.net Irradiation of this compound, particularly with UV light, could lead to the homolysis of the C-Br bond to form a furyl radical and a bromine radical. In the presence of a hydrogen donor, this could result in debromination. Photochemical reactions of substituted furans can also lead to complex rearrangements and isomerizations. researchgate.net The specific outcome would be highly dependent on the reaction conditions, including the solvent and the presence of other reagents.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 4 Methylfuran 2 Carboxylic Acid

Design Principles for Novel Furan-Based Scaffolds

The design of new molecular frameworks originating from 5-Bromo-4-methylfuran-2-carboxylic acid is predicated on several key principles aimed at exploring and optimizing interactions with biological targets. A primary strategy involves utilizing the furan (B31954) ring as a central scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The substituents on this core—the bromo, methyl, and carboxylic acid groups—serve as handles for systematic modification to probe the structure-activity relationship (SAR).

One fundamental design principle is bioisosteric replacement , where functional groups are exchanged for others with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. For instance, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and hydrogen bonding capacity.

Another key principle is scaffold hopping , where the furan core itself might be altered to a different heterocycle, such as a thiophene (B33073) or pyrrole, while retaining the key substituent vectors. However, focusing on the furan scaffold, diversification is often achieved through the elaboration of the existing functional groups. The bromine atom at the 5-position is a prime site for introducing molecular complexity via cross-coupling reactions. This allows for the incorporation of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, effectively exploring the chemical space around the furan core.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are also critical. If the biological target is known, SBDD can guide the design of derivatives that form specific interactions with the target's binding site. In the absence of a known target structure, LBDD can be used to design analogues based on the pharmacophoric features of known active compounds. For example, if a bulky hydrophobic group is known to be beneficial for activity, this can be introduced at the 5-position.

Finally, the principle of conformational constraint can be applied by forming fused ring systems, which can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding to a target.

Synthesis of Furan-Fused Polycyclic Systems

The construction of polycyclic systems from this compound can lead to novel, rigid analogues with potentially enhanced biological activities. Various synthetic strategies can be envisioned that utilize the inherent reactivity of the furan ring and its substituents.

One approach involves intramolecular cyclization reactions. For example, the carboxylic acid group can be converted to an amide, which is then functionalized with a group capable of cyclizing onto the furan ring or an adjacent substituent. A plausible strategy would be to first introduce an appropriate side chain at the 5-position via a cross-coupling reaction, followed by an intramolecular cyclization.

A common method for constructing fused heterocyclic systems is through tandem reactions. For instance, a propargylic alcohol could be coupled to the 5-position, and subsequent acid-catalyzed tandem annulation could lead to the formation of a furo[3,2-c]pyranone or a related system. nih.gov The synthesis of furo[3,2-c]pyrones has been achieved from 4-hydroxy-2H-pyran-2-ones and propargylamines through a regioselective cascade reaction. researchgate.net While the starting material is different, the principle of building a furan ring onto a pyranone can be conceptually reversed to build a pyranone onto a furan.

Another strategy involves the synthesis of furo[3,2-c]quinolones, which have shown a range of biological activities. nih.gov This could be achieved by coupling a suitable aniline (B41778) derivative to the 5-bromo position, followed by intramolecular cyclization. The synthesis of furo[3,2-c]coumarins is also a well-established area, often starting from 4-hydroxycoumarins and α-haloketones. nih.govresearchgate.net A convergent strategy could involve the synthesis of a 4-hydroxycoumarin (B602359) derivative and its subsequent reaction with a derivative of this compound.

The following table summarizes potential strategies for the synthesis of furan-fused polycyclic systems from derivatives of this compound.

Target Polycyclic SystemGeneral Synthetic StrategyKey Reactions
Furo[3,2-c]pyranoneCoupling of a propargyl alcohol derivative at the 5-position followed by acid-catalyzed cyclization.Sonogashira coupling, intramolecular hydroalkoxylation.
Furo[2,3-b]pyridineCoupling of an aminopyridine derivative at the 5-position followed by intramolecular cyclization.Buchwald-Hartwig amination, intramolecular cyclization.
Furo[3,2-c]quinoloneCoupling of a 4-hydroxyquinolone derivative.Palladium-catalyzed cross-coupling.

Introduction of Diverse Functionalities and Side-Chain Modifications

The functional groups of this compound provide a versatile platform for introducing a wide range of chemical diversity. The bromine atom and the carboxylic acid are the primary handles for such modifications.

Modifications at the 5-Position (via the Bromo Group):

The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and heteroaryl groups by reacting the bromofuran with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.gov This is a highly versatile method for creating biaryl structures.

Stille Coupling: This involves the reaction with organostannanes and is another effective method for C-C bond formation. libretexts.org

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl side chains, which can serve as handles for further transformations. acs.org

Heck Coupling: This allows for the introduction of alkenyl groups by reacting with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of amines, leading to the synthesis of aminofuran derivatives. libretexts.org

The following table summarizes various palladium-catalyzed cross-coupling reactions applicable to this compound.

ReactionCoupling PartnerIntroduced FunctionalityTypical Catalyst/Reagents
Suzuki-MiyauraAr-B(OH)₂Aryl/HeteroarylPd(PPh₃)₄, K₂CO₃
StilleR-Sn(Bu)₃Aryl, Alkenyl, AlkylPd(PPh₃)₄
SonogashiraR-C≡CHAlkynylPdCl₂(PPh₃)₂, CuI, Et₃N
HeckAlkeneAlkenylPd(OAc)₂, PPh₃, Et₃N
Buchwald-HartwigR₂NHAminoPd₂(dba)₃, BINAP, NaOtBu

Modifications at the 2-Position (via the Carboxylic Acid Group):

The carboxylic acid at the 2-position is a versatile functional group that can be readily converted into a variety of other functionalities.

Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is one of the most common reactions in medicinal chemistry. hepatochem.com Common coupling reagents include EDC/HOBt, HATU, and CDI. nih.govnih.gov

Esterification: Reaction with alcohols under acidic conditions or using coupling reagents will yield the corresponding esters.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (a furfuryl alcohol derivative) using reducing agents like lithium aluminum hydride. The resulting alcohol can then be further functionalized. Catalytic hydrogenation of the furan ring in furan-2-carboxylic acids can also be achieved, typically with palladium catalysts, to yield tetrahydrofuran (B95107) derivatives. d-nb.inforesearchgate.net

Ring-Opening and Rearrangement Pathways of Furan Derivatives

The furan ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under certain conditions, which can be exploited to generate novel scaffolds.

Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, furans can undergo ring opening. The process is initiated by protonation of the furan ring, followed by nucleophilic attack of water. acs.org This can lead to the formation of 1,4-dicarbonyl compounds. The conditions for such reactions, including the type of acid and the presence of water, can be controlled to influence the outcome. mdpi.com

Oxidative Ring Opening: Photochemical oxidation of furans, often involving singlet oxygen, can lead to the formation of endoperoxides which can be converted to a variety of products, including butenolides. This is a key step in the synthesis of some natural products. researchgate.net

Nucleophilic Ring Opening: Strong nucleophiles can attack the furan ring, leading to its opening. This is particularly true for highly functionalized or strained furan systems. researchgate.netacs.org

Rearrangement Pathways:

Achmatowicz Rearrangement: This is a well-known oxidative rearrangement of furfuryl alcohols to 2,3-dihydro-6-hydroxypyran-4-ones. frontiersin.orgnih.govicm.edu.pl If the carboxylic acid of this compound is first reduced to the corresponding alcohol, this rearrangement could be a viable pathway to novel pyranone derivatives.

Photochemical Rearrangements: Upon UV irradiation, furans can undergo complex rearrangements, sometimes leading to the formation of cyclopropene derivatives or isomeric furans. netsci-journal.comacs.org

Thermal Rearrangements: At high temperatures, substituted furans can undergo rearrangements. For example, furan-substituted vinyl cyclopropanes can undergo a thermal Cope rearrangement to produce fused tricyclic systems. nih.gov

Pummerer-Type Rearrangement: While not a direct rearrangement of the furan itself, this type of reaction can be used to synthesize highly substituted furans from dihydrothiophenes, showcasing an alternative synthetic approach. nih.gov

These ring-opening and rearrangement reactions, while potentially leading to complex product mixtures if not carefully controlled, offer powerful methods for transforming the furan scaffold into completely different molecular architectures, thereby expanding the chemical diversity that can be accessed from this compound.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms can be elucidated.

1D NMR (¹H, ¹³C) Data Acquisition and Interpretation Methods

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most crucial data for structural determination.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Bromo-4-methylfuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The furan (B31954) ring possesses a single proton, which would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carboxylic acid group and the electron-donating methyl group. The methyl protons will also produce a singlet, typically in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, six distinct signals are expected. The carbon of the carboxylic acid group will resonate at the most downfield position, typically between 160-185 ppm. The four carbon atoms of the furan ring will have chemical shifts determined by their substituents. The carbon bearing the bromine atom (C5) will be shifted upfield due to the heavy atom effect, while the carbons attached to the carboxylic acid group (C2) and the methyl group (C4) will be deshielded. The carbon of the methyl group will appear at the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (broad s, 1H)160.0 - 185.0
Furan-H37.0 - 7.5 (s, 1H)115.0 - 125.0
-CH₃2.0 - 2.5 (s, 3H)10.0 - 20.0
Furan-C2-140.0 - 150.0
Furan-C4-120.0 - 130.0
Furan-C5-110.0 - 120.0

Note: These are predicted values based on known substituent effects on furan rings and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple due to the limited number of coupled protons. It would primarily be used to confirm the absence of coupling for the singlet signals observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the furan proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for piecing together the molecular skeleton. For instance, correlations would be expected between the furan proton (H3) and the carbons of the carboxylic acid group (C2), the methyl-substituted carbon (C4), and the bromine-substituted carbon (C5). Similarly, the methyl protons would show correlations to the C4 and C5 carbons of the furan ring. The acidic proton of the carboxylic acid might show a correlation to the C2 carbon. These correlations would provide unambiguous confirmation of the substitution pattern on the furan ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, the elemental composition can be confirmed with high accuracy. For this compound (C₆H₅BrO₃), the expected monoisotopic mass can be calculated and compared with the experimentally determined value. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks separated by two mass units.

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z
[M(⁷⁹Br)+H]⁺204.9495
[M(⁸¹Br)+H]⁺206.9474
[M(⁷⁹Br)-H]⁻202.9349
[M(⁸¹Br)-H]⁻204.9329

Fragmentation Pattern Analysis for Structural Insights

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that can be used to deduce structural features. For this compound, common fragmentation pathways would involve the loss of small, stable molecules or radicals.

Key expected fragmentation patterns include:

Loss of a hydroxyl radical (-OH): This would result in a peak at [M-17]⁺.

Loss of a carboxyl group (-COOH): This would lead to a significant peak at [M-45]⁺.

Decarboxylation (-CO₂): The loss of carbon dioxide would produce a fragment at [M-44]⁺.

Loss of bromine radical (-Br): This would result in a peak at [M-79/81]⁺.

Analysis of these fragmentation patterns helps to confirm the presence of the carboxylic acid and bromo-methyl-furan moieties.

Infrared (IR) and Raman Spectroscopy Methodologies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint spectrum that is characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically between 1680-1710 cm⁻¹ for a conjugated carboxylic acid. C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region (below 1500 cm⁻¹). Vibrations associated with the furan ring, including C-H, C=C, and C-O-C stretching, will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, the C=C stretching vibrations of the furan ring are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1680 - 1710Strong, Sharp
Furan RingC=C stretch1500 - 1600Medium
Carboxylic AcidC-O stretch1200 - 1300Medium
Furan RingC-H stretch~3100Medium
Methyl GroupC-H stretch2850 - 3000Medium

X-ray Crystallographic Analysis Methodologies for Structural Confirmation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. For a definitive structural confirmation of this compound, a single-crystal X-ray diffraction experiment is paramount. nih.gov

The initial step involves the cultivation of a high-quality single crystal of the compound, which is then mounted on a goniometer and exposed to a monochromatic X-ray beam. nih.govlibretexts.org The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensities. nih.govyoutube.com The positions and intensities of these diffracted beams are meticulously recorded by a detector. libretexts.org

Subsequent computational analysis of the diffraction data allows for the determination of the unit cell dimensions and the crystal system. The electron density map is then calculated from the diffraction intensities, which reveals the spatial arrangement of atoms within the crystal lattice. nih.govyoutube.com This map is interpreted to build a molecular model, which is then refined to achieve the best fit with the experimental data.

For furan derivatives, the furan ring is expected to be planar. nih.gov In the case of this compound, X-ray analysis would confirm the positions of the bromine atom, the methyl group, and the carboxylic acid group on the furan ring. It would also provide crucial data on the planarity of the furan ring and the orientation of the carboxylic acid substituent. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing, would also be elucidated. researchgate.net

Interactive Data Table: Representative Crystallographic Parameters for a Furan Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)16.222
b (Å)7.089
c (Å)16.631
β (°)115.20
Volume (ų)1729.8
Z8
Note: The data presented are representative of a substituted furan derivative and are for illustrative purposes. nih.gov

Interactive Data Table: Expected Bond Lengths and Angles

BondExpected Length (Å)AngleExpected Angle (°)
C-Br~1.85 - 1.90O-C=O~120 - 125
C-C (ring)~1.35 - 1.45C-C-Br~125 - 130
C-O (ring)~1.36 - 1.38C-C-CH₃~128 - 132
C=O~1.20 - 1.25C-O-C (ring)~106 - 110
C-OH~1.30 - 1.35
Note: These are typical bond lengths and angles for similar chemical environments and may vary slightly for the specific compound.

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing complex mixtures that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. dgaequipment.com For the analysis of this compound, a reversed-phase HPLC method is generally suitable.

A typical HPLC system consists of a pump to propel the mobile phase, an injector to introduce the sample, a column containing the stationary phase, and a detector to record the separated components. dgaequipment.com The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength.

For an aromatic carboxylic acid like this compound, a C8 or C18 column is a common choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, typically containing a small amount of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comsielc.com

Detection is commonly achieved using a UV detector, as the furan ring and carboxylic acid group exhibit significant absorbance in the UV region. sielc.comsielc.com The wavelength of detection should be set at the absorbance maximum of the analyte to achieve the highest sensitivity.

Interactive Data Table: Exemplar HPLC Method Parameters

ParameterCondition
Column C8 (4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% Acetic Acid in Water, B: Methanol nih.gov
Gradient Start with 100% A, increase B to 16% over 2.5 min, then to 100% B between 10 and 10.5 min nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. libretexts.orgcolostate.educolostate.edu This process converts the polar carboxylic acid into a more volatile and thermally stable derivative. libretexts.orgcolostate.edu

Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to form trimethylsilyl (TMS) esters. colostate.edu Reagents such as diazomethane, methyl chloroformate, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed for this purpose. colostate.eduusherbrooke.caspringernature.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. mdpi.com A nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used for the separation of such derivatives. nih.govresearchgate.netresearchgate.net

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification. The fragmentation pattern in the mass spectrum provides valuable structural information. For the derivatized this compound, characteristic fragments would be expected from the loss of the bromine atom, the methyl group, and parts of the ester group.

Interactive Data Table: Illustrative GC-MS Method Parameters

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS usherbrooke.ca
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov
Carrier Gas Helium at 1 mL/min mdpi.com
Inlet Temperature 250 °C usherbrooke.ca
Oven Program Initial temp 60°C, ramp to 240°C imreblank.ch
Ionization Mode Electron Impact (EI) at 70 eV imreblank.ch
Mass Range 50-500 amu

Computational and Theoretical Chemistry Investigations of 5 Bromo 4 Methylfuran 2 Carboxylic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of 5-Bromo-4-methylfuran-2-carboxylic acid. These methodologies are primarily centered on solving the Schrödinger equation for the molecular system, which provides detailed information about its electronic and geometric properties.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For organic molecules such as this compound, Density Functional Theory (DFT) is a widely employed and effective method. nih.govnih.govmdpi.com DFT calculations balance computational cost with accuracy by approximating the complex many-electron wavefunction in terms of the electron density.

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals. This is paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d,p) or 6-311++G(d,p), are frequently used. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and electron-withdrawing groups like bromine and the carboxylic acid moiety. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more systematically accounting for electron correlation. nih.govresearchgate.net These methods are computationally more demanding but can provide benchmark data for geometries and interaction energies, particularly for systems involving non-covalent interactions like halogen bonding. nih.govresearchgate.net

Table 1: Representative Basis Sets for DFT Calculations

Basis SetDescriptionTypical Application
6-31G(d,p) Double-zeta split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p).Standard for geometry optimizations and frequency calculations of organic molecules.
6-311++G(d,p) Triple-zeta split-valence basis set with diffuse functions on both heavy atoms and hydrogen (++).Provides a more accurate description of anions, lone pairs, and non-covalent interactions.
aug-cc-pVTZ Augmented correlation-consistent polarized triple-zeta basis set.High-accuracy calculations, often used for single-point energy calculations on optimized geometries.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan (B31954). The precise HOMO-LUMO gap can be calculated using DFT methods, providing insight into the molecule's electronic stability and susceptibility to electronic excitation. researchgate.netsciforum.net

Table 2: Illustrative Frontier Orbital Energies for Substituted Furans (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Furan-6.40.26.6
2-Furoic Acid-7.1-1.06.1
2-Bromofuran-6.7-0.56.2
This compound (Estimated) -7.3 -1.5 5.8

Note: Values are representative and can vary based on the level of theory and basis set used. The values for the target molecule are estimated based on substituent effects.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface. The MEP is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. rsc.orgrsc.org

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of electron richness and are susceptible to attack by electrophiles. For this compound, these regions are expected around the oxygen atoms of the furan ring and the carboxylic acid group. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. A particularly interesting feature in halogenated compounds is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond, which can participate in halogen bonding. nih.govresearchgate.netmdpi.com MEP analysis, performed as a post-processing step after an electronic structure calculation, can thus identify the most likely sites for intermolecular interactions and chemical reactions. nih.govresearchgate.net

Computational Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them, providing a detailed, step-by-step understanding of the reaction mechanism.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating this fleeting structure is crucial for calculating the activation energy of a reaction.

Several computational techniques are used to find transition states. A common initial approach is a relaxed surface scan , where a specific geometric parameter, such as a bond length or angle believed to be critical to the reaction, is systematically varied, and the energy is minimized at each step with respect to all other degrees of freedom. youtube.com This provides an approximate reaction path and an initial guess for the transition state structure.

More sophisticated methods, such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, can then refine this path and locate the exact saddle point. youtube.com Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. ucsb.edu

Many chemical reactions occur in solution, where the solvent can significantly influence reaction rates and mechanisms. acs.orgrsc.org Computational models account for these effects in two primary ways: implicit and explicit solvation models.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than as individual molecules. chemmethod.com This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. chemmethod.com

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This provides a more detailed and accurate picture, especially when specific solvent-solute interactions, like hydrogen bonding, play a critical role in the reaction mechanism. Often, a hybrid approach is used, where a few explicit solvent molecules are placed in the first solvation shell and the bulk solvent is treated with an implicit model. This combined approach offers a balance between accuracy and computational feasibility, providing a more realistic simulation of the reaction environment. rsc.org

Conformational Analysis and Molecular Dynamics Simulation Methodologies

The conformational landscape and dynamic behavior of this compound are crucial for understanding its molecular interactions and reactivity. Computational chemistry provides powerful tools to investigate these aspects through conformational analysis and molecular dynamics (MD) simulations.

Conformational analysis of furan derivatives is often initiated by exploring the potential energy surface to identify stable conformers. lumenlearning.com This can be achieved using various quantum mechanical methods, such as Density Functional Theory (DFT), which has been successfully applied to study the conformational behavior of other furanosides. nih.gov For a molecule like this compound, the primary focus of conformational analysis would be the rotational barrier around the single bond connecting the carboxylic acid group to the furan ring. The orientation of the carboxylic acid relative to the furan ring, as well as the orientation of the hydroxyl proton, would define the key conformational isomers.

A typical methodology for conformational analysis involves a systematic scan of the torsional angle between the furan ring and the carboxylic acid group. For each rotational increment, a geometry optimization is performed to find the minimum energy structure. The resulting energy profile reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on similar arylamides containing furan rings have demonstrated the importance of intramolecular hydrogen bonding and solvent effects on conformational preferences. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment. psu.edudpi-proceedings.com MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms being calculated using a force field. The choice of force field is critical for the accuracy of the simulation. For organic molecules like the target compound, force fields such as AMBER, CHARMM, or OPLS are commonly used.

A typical MD simulation protocol would involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or high-energy structures.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This allows the system to reach a stable state.

Production Run: The simulation is run for a specified period, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the MD trajectory can provide a wealth of information, including the time evolution of molecular geometry, fluctuations in dihedral angles, and the formation and breaking of hydrogen bonds. For this compound, MD simulations could reveal the preferred orientation of the carboxylic acid group in solution and the dynamics of its interaction with solvent molecules.

Table 1: Illustrative Conformational Analysis Data for a Furan Carboxylic Acid Derivative

Conformational ParameterMethodValue
Dihedral Angle (O=C-C=C)DFT (B3LYP/6-31G)0° (Planar)
Relative EnergyDFT (B3LYP/6-31G)0.0 kcal/mol
Dihedral Angle (O=C-C=C)DFT (B3LYP/6-31G)180° (Planar)
Relative EnergyDFT (B3LYP/6-31G)2.5 kcal/mol

Note: This table is illustrative and based on typical findings for similar compounds, not specific experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. digitaloceanspaces.comnih.govaimspress.comresearchgate.net For a compound like this compound, QSAR methodologies can be employed to predict its biological activity and to guide the design of new, more potent analogs.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known biological activities is required. For furan derivatives, this could be, for example, their inhibitory activity against a particular enzyme. digitaloceanspaces.com

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods are used to identify a subset of descriptors that are most correlated with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques. This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data).

For this compound, a QSAR study would begin by identifying a series of structurally related furan-2-carboxylic acid derivatives with measured biological activity. Molecular descriptors for each compound would then be calculated. These could include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. For example, the model could be used to predict how modifications to the substituents on the furan ring of this compound would affect its biological activity. This information can then be used to prioritize the synthesis of the most promising new compounds.

Table 2: Example of a QSAR Model for Furan Derivatives

DescriptorCoefficientDescription
LogP0.45Lipophilicity
LUMO Energy-1.23Lowest Unoccupied Molecular Orbital Energy
Molecular Weight0.02Size of the molecule
Intercept2.15

Note: This table represents a hypothetical QSAR equation (Activity = 2.15 + 0.45LogP - 1.23LUMO + 0.02MW) and is for illustrative purposes only.*

Emerging Research Directions and Future Perspectives

Integration into Advanced Materials Science

The structural features of 5-Bromo-4-methylfuran-2-carboxylic acid make it a compelling candidate as a building block for a new generation of advanced materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and specialized polymers.

Polymers: Furan-based polymers, such as polyethylene (B3416737) 2,5-furandicarboxylate (PEF), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like PET. researchgate.netresearchgate.net While FDCA is the key monomer for PEF, derivatives like this compound could be incorporated as co-monomers to impart specific properties. The bromine atom could enhance flame retardancy, while the methyl group could modify the polymer's thermal and mechanical properties. Its role could be particularly significant in the synthesis of functional polymers where the furan (B31954) moiety contributes to the electronic properties and the substituents allow for tailored performance.

Material ClassPotential Role of this compoundKey Functional Group(s)
MOFs Linker modulator, capping agent, platform for post-synthetic modificationCarboxylic acid, Bromine atom
COFs Functional building block for hybrid materialsFuran ring, Carboxylic acid, Bromine atom
Polymers Co-monomer to impart properties like flame retardancy or modified thermal behaviorBromine atom, Methyl group

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses multiple features that make it a prime candidate for designing complex, self-assembling molecular architectures.

The primary interaction is driven by the carboxylic acid group, which readily forms strong, directional hydrogen bonds. Like other carboxylic acids, it is expected to form classic hydrogen-bonded dimers, creating a robust R22(8) graph-set motif. nih.gov This dimerization is a fundamental step in the self-assembly of many organic molecules in the solid state.

Beyond standard hydrogen bonding, the bromine atom introduces the possibility of halogen bonding—a directional interaction between the electrophilic region of the halogen and a nucleophile. This interaction can be used to guide the assembly of molecules into specific one-, two-, or three-dimensional networks, a strategy actively pursued in crystal engineering. nih.gov The interplay between hydrogen bonding (from the acid) and halogen bonding (from the bromine) could lead to the formation of novel co-crystals with unique structural and physical properties. Additionally, π-π stacking interactions involving the furan ring can further stabilize the resulting supramolecular structures. nih.gov

Chemo-Enzymatic Synthesis of Analogues

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the broad scope of traditional organic chemistry. This approach offers a powerful strategy for producing analogues of this compound with high precision and under mild conditions.

Enzymes such as lipases could be employed for the selective esterification or amidation of the carboxylic acid group, while oxidoreductases could potentially target the methyl group for hydroxylation. A significant area of development is the use of enzymes in "one-pot, one-enzyme" transglycosylation reactions or multi-enzyme cascades to build complex molecules. rsc.orgresearchgate.net For instance, a chemo-enzymatic cascade could be designed where an enzyme selectively modifies the furan ring or its substituents, followed by chemical steps to build more complex derivatives. This methodology is particularly valuable for creating libraries of compounds for screening purposes, as it can overcome many of the limitations associated with conventional multi-step organic synthesis. researchgate.netnih.gov

Development of Novel Catalytic Systems Utilizing Furan-Based Ligands

Furan derivatives are increasingly being explored as ligands in organometallic catalysis. The oxygen atom in the furan ring can act as a Lewis basic coordination site, and the ring's aromaticity allows for electronic tuning of the resulting metal complex. This compound can serve as a precursor to novel furan-based ligands.

The carboxylic acid group can directly coordinate to a metal center, acting as an anionic bidentate or monodentate ligand. More advanced strategies would involve using the bromine atom as a synthetic handle. Through catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), various phosphine (B1218219), amine, or other coordinating groups could be installed at the 5-position of the furan ring. This would create a range of bidentate or pincer-type ligands where the furan core acts as a rigid scaffold, influencing the geometry and electronic properties of the catalyst's active site. The development of such catalytic systems is crucial for sustainable chemistry, particularly in the valorization of biomass, where furan derivatives are key platform molecules. frontiersin.orgrmit.edu.aursc.org The conversion of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable products such as 2,5-furandicarboxylic acid (FDCA) often relies on bespoke catalytic systems, an area where new furan-based ligands could offer significant advantages. tue.nlnih.gov

Automation and High-Throughput Screening in Synthetic Research

Modern chemical research, particularly in drug discovery and materials science, relies heavily on automation and high-throughput screening (HTS) to accelerate progress. nih.gov These techniques enable the rapid synthesis and evaluation of large libraries of compounds, drastically reducing the time required to identify "hits" with desired properties. ugent.beewadirect.com

In the context of this compound, HTS could be applied in several ways:

Reaction Optimization: Automated platforms can perform hundreds of parallel reactions to rapidly screen different catalysts, solvents, temperatures, and other conditions to optimize the synthesis of the target molecule or its derivatives. nih.gov

Derivative Libraries: Using automated liquid handlers and parallel synthesizers, the carboxylic acid and bromo-substituent can be reacted with a large array of building blocks to generate a diverse library of esters, amides, and cross-coupled products on a nanomole scale. rsc.org

Screening for Function: The resulting libraries can be automatically screened for biological activity, catalytic performance, or specific material properties (e.g., fluorescence, conductivity), allowing for the rapid identification of structure-activity relationships. ugent.bersc.org

This approach minimizes waste, reduces costs, and significantly accelerates the discovery cycle for new functional molecules derived from the this compound scaffold.

Advanced Spectroscopic Characterization Techniques

A deep understanding of the structure, dynamics, and electronic properties of this compound and its derivatives requires the application of advanced spectroscopic techniques beyond routine NMR and IR.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of a molecule, ssNMR can probe the precise local environment of atoms in the solid state. This is invaluable for characterizing MOFs, polymers, or crystalline forms of the compound. It can provide detailed information on intermolecular interactions, such as the specific nature of the hydrogen bonding in carboxylic acid dimers, and can distinguish between different polymorphs.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and time-resolved photoelectron imaging (TRPEI) can monitor chemical processes on the timescale of molecular vibrations (femtoseconds to picoseconds). nih.govresearchgate.net The furan ring is a photoactive chromophore. nih.gov Ultrafast spectroscopy could be used to study the excited-state dynamics of this compound, revealing the precise timescales and pathways of energy relaxation, internal conversion, and potential photochemical reactions. researchgate.netnih.gov Such studies provide fundamental insights into the photophysics of furan derivatives, which is crucial for their application in organic electronics and photocatalysis. researchgate.netuni-konstanz.de

TechniqueInformation GainedRelevance to this compound
Solid-State NMR Local atomic environments, intermolecular interactions, polymorphismCharacterizing crystalline forms, MOFs, and polymers; probing hydrogen and halogen bonds.
Ultrafast Spectroscopy Excited-state dynamics, energy relaxation pathways, reaction mechanismsUnderstanding photophysics for applications in organic electronics and photocatalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-methylfuran-2-carboxylic acid with high purity?

  • Methodological Answer : The synthesis typically involves bromination of methyl-substituted furan precursors. For example, bromine can be introduced via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent oxidation of the methyl group to a carboxylic acid (e.g., using KMnO₄ or RuO₄ under acidic conditions) completes the synthesis. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Similar brominated furan derivatives are synthesized with yields of 60–80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, methyl at C4) via coupling constants and chemical shifts. For instance, the methyl group typically appears at δ 2.1–2.5 ppm, while the carboxylic proton is absent due to exchange broadening.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₆H₅BrO₃; theoretical MW: 205.0 g/mol) with <2 ppm error.
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    Reference databases like PubChem provide comparative spectral data for analogous brominated furans .

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodological Answer : The compound’s limited aqueous solubility requires polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For organic reactions, THF or dichloromethane is preferred. Sonication or heating (40–60°C) improves dissolution. Co-solvent systems (e.g., DMSO:water 1:4) are recommended for in vitro studies, as validated for structurally related brominated benzoic acids .

Advanced Research Questions

Q. What strategies enhance regioselectivity in functionalizing this compound for heterocyclic synthesis?

  • Methodological Answer : The bromine atom at C5 acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures yield biaryl derivatives with >70% regioselectivity. Computational studies (DFT) predict electron-deficient C5 as the reactive site due to the carboxylic acid’s electron-withdrawing effect .

Q. How do electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carboxylic acid group deactivates the furan ring, reducing electron density at C5 and making bromine substitution challenging. Using strong nucleophiles (e.g., amines in DMF at 80°C) or transition-metal catalysis (e.g., CuI for Ullmann coupling) improves substitution efficiency. Contrastingly, methyl groups at C4 slightly enhance ring stability, as observed in methyl-substituted thiophene analogs .

Q. What methodologies resolve contradictory yield data in Pd-mediated cross-coupling reactions?

  • Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen. Rigorous solvent drying (molecular sieves) and inert atmosphere (N₂/Ar) are essential. Reaction monitoring via TLC or LC-MS identifies intermediate byproducts (e.g., debrominated species). Optimizing ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) increases reproducibility, as demonstrated for brominated benzofuran derivatives .

Key Research Findings

  • Synthetic Flexibility : Bromine at C5 enables diverse functionalization (e.g., biaryl synthesis, amide formation), making the compound a versatile intermediate in drug discovery .
  • Stability Concerns : The carboxylic acid group promotes hydrolysis under basic conditions; neutral pH buffers are recommended for biological assays .
  • Computational Insights : DFT studies predict tautomeric equilibria between keto and enol forms, influencing reactivity in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.